[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
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Overview
Description
[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid: is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring attached to a phenyl group, which is further substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and sodium azide.
Formation of Tetrazole Ring: The benzaldehyde derivative undergoes a cycloaddition reaction with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Introduction of Acetic Acid Moiety: The resulting tetrazole derivative is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl-tetrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its tetrazole ring structure.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
[4-hydroxy-3-methoxyphenyl]acetic acid: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid: Similar structure but lacks the methoxy group, which may affect its biological activity.
[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid: Lacks the hydroxy group, potentially altering its chemical and biological properties.
Properties
IUPAC Name |
2-[5-(4-hydroxy-3-methoxyphenyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-18-8-4-6(2-3-7(8)15)10-11-13-14(12-10)5-9(16)17/h2-4,15H,5H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHAFVSSQVKBIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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